molecular formula C9H8F3NO3 B7977997 3-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid

3-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B7977997
M. Wt: 235.16 g/mol
InChI Key: DNQXWGYOFQNINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H8F3NO3 It is characterized by the presence of an amino group, a trifluoroethoxy group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid typically involves the reaction of 3-nitro-2-(2,2,2-trifluoroethoxy)benzoic acid with a reducing agent to convert the nitro group to an amino group. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 3-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid.

    Reduction: this compound.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid is not well-understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the amino and trifluoroethoxy groups. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.

    3-(Trifluoromethoxy)benzoic acid: Contains a trifluoromethoxy group instead of a trifluoroethoxy group.

    2-Chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid: Contains additional functional groups, making it more complex.

Properties

IUPAC Name

3-amino-2-(2,2,2-trifluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c10-9(11,12)4-16-7-5(8(14)15)2-1-3-6(7)13/h1-3H,4,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQXWGYOFQNINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)OCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.